Clamikalant (sodium), also known as HMR 1098, is a sodium salt derivative of a compound used primarily as a potassium ATP channel blocker. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of various cardiovascular conditions. The compound's chemical formula is .
Clamikalant (sodium) belongs to the class of sulfonamide compounds and is characterized by its unique structure that includes a sodium ion. It has been studied for its effects on ion channels, specifically those involved in cardiac muscle contraction and relaxation . The compound has been synthesized for research purposes and is not widely available commercially, making its synthesis and characterization critical for further studies.
The synthesis of Clamikalant (sodium) typically involves several steps that include the formation of the core structure followed by the introduction of the sodium ion. One efficient method reported involves the reaction of specific precursors under controlled conditions to yield high purity .
The yield from this process can reach up to 90%, demonstrating both efficiency and scalability .
The molecular structure of Clamikalant (sodium) features a complex arrangement that includes:
The crystal structure has been analyzed using X-ray diffraction techniques, confirming its three-dimensional arrangement and stability under various conditions .
Clamikalant (sodium) participates in several chemical reactions that are significant for its biological function:
The mechanism of action of Clamikalant (sodium) primarily involves blocking ATP-sensitive potassium channels in cardiac tissues. This blockade leads to:
Clamikalant (sodium) is primarily used in pharmacological research focusing on:
Clamikalant (Sodium) exerts its primary electrophysiological effects through potent blockade of cardiac sarcolemmal potassium adenosine triphosphate (KATP) channels. These channels, composed of Kir6.x pore-forming subunits (predominantly Kir6.2 in cardiomyocytes) and sulfonylurea receptor regulatory subunits (SUR2A), serve as critical metabolic sensors linking cellular energetics to membrane excitability. Under physiological conditions, KATP channels open during metabolic stress (e.g., ischemia/hypoxia), shortening action potential duration to reduce energy consumption. Clamikalant binds selectively to the Kir6.2-SUR2A interface, stabilizing the channel in a closed conformation even during adenosine triphosphate depletion [4] [7].
Table 1: Molecular Targets of Clamikalant Potassium Adenosine Triphosphate Channel Blockade
Target Subunit | Affinity (IC₅₀) | Selectivity Ratio vs. Other Channels | Functional Consequence |
---|---|---|---|
Kir6.2-SUR2A | 0.8 ± 0.1 μM | 35-fold > Kir6.1-SUR2B | Inhibition of stress-induced repolarization shortening |
Kir6.1-SUR2B | 28 ± 3 μM | 12-fold > Vascular smooth muscle | Minimal vascular effects at therapeutic concentrations |
Inward Rectifier Potassium Current | >100 μM | Negligible inhibition | Preservation of baseline repolarization |
Selectivity studies demonstrate >35-fold preference for cardiac potassium adenosine triphosphate channels (Kir6.2-SUR2A) over vascular isoforms (Kir6.1-SUR2B), explaining its minimal hemodynamic effects. Notably, Clamikalant exhibits negligible activity against inward rectifier potassium current (IK1) or voltage-gated potassium channels at concentrations that fully suppress potassium adenosine triphosphate currents, underscoring its target specificity [4] [7] [9]. This selectivity profile prevents excessive action potential prolongation while maintaining the repolarization reserve—a critical redundancy mechanism where unaffected potassium currents compensate during repolarization [9].
Clamikalant indirectly modulates intracellular calcium dynamics through potassium adenosine triphosphate channel blockade and subsequent action potential prolongation. By preventing pathological potassium efflux during metabolic stress, Clamikalant maintains depolarized membrane potentials longer during the plateau phase (Phase 2), facilitating sustained calcium entry through L-type calcium channels. This results in enhanced calcium-induced calcium release from the sarcoplasmic reticulum, increasing systolic calcium transients by 24 ± 3% in ventricular cardiomyocytes during simulated ischemia [3] [6].
Concurrently, Clamikalant reduces diastolic calcium leakage through ryanodine receptors by 37 ± 5% by normalizing the phosphorylation status of ryanodine receptor 2. Hypothermic conditions (modeling cardiac preservation) increase calcium/calmodulin-dependent protein kinase II-mediated phosphorylation at serine 2808, promoting ryanodine receptor 2 "leakiness." Clamikalant counteracts this by reducing calcium/calmodulin-dependent protein kinase II hyperactivity secondary to action potential stabilization [8] [5]. Additionally, Clamikalant upregulates sarco/endoplasmic reticulum calcium ATPase 2a expression by 1.9-fold and enhances its coupling with phospholamban, accelerating calcium reuptake during diastole. This dual modulation—inhibiting diastolic leakage while enhancing systolic release—optimizes calcium handling efficiency without promoting calcium overload [5] [8].
Table 2: Clamikalant Effects on Calcium Homeostasis Parameters
Parameter | Change vs. Untreated Hypothermic Cells | Mechanistic Basis |
---|---|---|
Systolic Calcium Transient Amplitude | ↑ 24 ± 3% | Prolonged L-type calcium channel activation |
Diastolic Calcium Spark Frequency | ↓ 37 ± 5% | Reduced ryanodine receptor 2 phosphorylation at serine 2808 |
Sarco/Endoplasmic Reticulum Calcium ATPase 2a Activity | ↑ 45 ± 6% | Enhanced phospholamban phosphorylation |
Calcium/Calmodulin-Dependent Protein Kinase II Activity | ↓ 32 ± 4% | Action potential stabilization reducing calcium oscillations |
The electrophysiological signature of Clamikalant is dose-dependent prolongation of the cardiac action potential, primarily affecting Phase 3 repolarization. In human ventricular cardiomyocytes, 10 μM Clamikalant extends action potential duration at 90% repolarization by 42 ± 7% by blocking potassium adenosine triphosphate channels—the dominant repolarization current during metabolic stress. Crucially, this prolongation occurs without altering Phase 0 upstroke velocity or resting membrane potential, preserving conduction velocity [6] [9].
Action potential prolongation directly lengthens effective refractory periods by delaying the recovery of voltage-gated sodium channels from inactivation. During Clamikalant exposure, the absolute refractory period (corresponding to sodium channel inactivation) increases by 28 ± 4 ms, while the relative refractory period (associated with potassium channel activity) extends by 51 ± 6 ms. This creates a transmural homogenization effect, reducing the dispersion of repolarization between epicardial and endocardial layers from 32 ± 3 ms to 14 ± 2 ms [6] [9] [10]. Such homogenization is antiarrhythmic, as reduced repolarization dispersion diminishes the substrate for re-entrant circuits. Importantly, Clamikalant preserves the repolarization reserve—the functional redundancy among potassium currents—by selectively targeting only potassium adenosine triphosphate channels without affecting rapid delayed rectifier potassium current or transient outward potassium current. This prevents excessive QT prolongation and torsadogenic risk [9].
During cardiac allograft preservation, hypothermia paradoxically activates pro-apoptotic signaling cascades through calcium overload and reactive oxygen species generation. Clamikalant mitigates this by stabilizing calcium homeostasis and reducing mitochondrial permeability transition pore opening. Studies in human-induced pluripotent stem cell-derived cardiomyocytes subjected to 4°C preservation show Clamikalant (5 μM) reduces apoptotic markers by 63 ± 8% compared to untreated controls [2] [5] [8].
Mechanistically, Clamikalant prevents hypothermia-induced potassium adenosine triphosphate channel activation, which normally depolarizes mitochondria and uncouples oxidative phosphorylation. By maintaining mitochondrial membrane potential, Clamikalant preserves adenosine triphosphate synthesis (↑ 2.1-fold) and reduces reactive oxygen species production by 57 ± 5% [2]. This directly inactivates the calcium/calmodulin-dependent protein kinase II - signal transducer and activator of transcription 3 apoptotic axis: Lower reactive oxygen species decreases calcium/calmodulin-dependent protein kinase II oxidation/activation, preventing signal transducer and activator of transcription 3 translocation to mitochondria and subsequent permeability transition pore formation [8]. Additionally, normalized cytosolic calcium reduces calpain protease activation, sparing key anti-apoptotic proteins like X-linked inhibitor of apoptosis protein from degradation. Consequently, caspase-3 cleavage falls by 71 ± 6%, preserving cardiomyocyte viability during prolonged hypothermic storage [5].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0